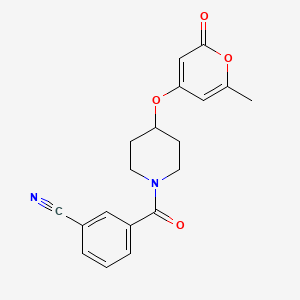![molecular formula C12H18N2O2 B2758591 N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine CAS No. 2198986-20-6](/img/structure/B2758591.png)
N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine, also known as DMXAA, is a small molecule that has been studied for its potential anti-tumor properties. DMXAA was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Aplicaciones Científicas De Investigación
Formation and Reactivity
Research on related compounds, such as 4-Dimethylaminopyridine-N-oxide and its reactions, indicates the potential of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine in studies of singlet oxygen formation and the mechanisms of deoxygenation. The process involves partial deoxygenation by dimethyldioxirane to corresponding amines, highlighting a polar mechanism over a radical one, suggesting applications in understanding oxidative stress and photochemical reactions (Adam et al., 1995).
Catalytic Applications
The catalytic amination of biomass-based alcohols into amines, using compounds similar to this compound, showcases their role in green chemistry and sustainable processes. These reactions are crucial for producing agrochemicals, pharmaceuticals, and other industrial chemicals, emphasizing the compound's potential in catalysis and sustainable industrial applications (Pera‐Titus & Shi, 2014).
Synthetic Chemistry
Studies on N-dimethylation and N-functionalization of amines underscore the importance of similar compounds in synthetic organic chemistry. For instance, the use of carbon-supported Ru nanoparticles as catalysts for N-dimethylation reactions demonstrates the utility of these compounds in synthesizing bioactive compounds, pharmaceuticals, agrochemicals, and dyes. Such reactions are notable for their operational simplicity, high turnover, and compatibility with various functional groups, illustrating the compound's relevance in the synthesis of complex organic molecules (Liu et al., 2021).
Environmental and Atmospheric Chemistry
Research on the formation of secondary organic aerosol from primary aliphatic amines with NO3 radical points to the environmental relevance of similar compounds. These studies help understand the atmospheric chemistry of nitrogen-containing compounds emitted from various sources, including vehicles and agricultural operations, and their role in air pollution and health impacts (Malloy et al., 2008).
Mecanismo De Acción
Target of Action
Related compounds such as 2-amino-4-methylpyridine have been shown to inhibit the activity of inducible no synthase .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It’s worth noting that similar compounds have been used as catalysts in organic synthesis .
Biochemical Pathways
Related compounds have been used in the synthesis of indoles and 1h-tetrazoles , suggesting that it may interact with biochemical pathways related to these structures.
Result of Action
Related compounds have been used as catalysts in organic synthesis, suggesting that this compound may also have similar applications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the use of ionic liquids as catalysts in organic synthesis has been shown to be environmentally friendly, requiring only minimum catalyst loading . .
Propiedades
IUPAC Name |
N,N-dimethyl-4-(5-methylpyridin-2-yl)oxyoxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9-4-5-12(13-6-9)16-11-8-15-7-10(11)14(2)3/h4-6,10-11H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTLSOITJXRDRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2COCC2N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2758512.png)
![N-(benzo[d]thiazol-5-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2758514.png)
![N-(3-bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2758515.png)
![ethyl 2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2758516.png)
![N-[5-[[2-[(3-Chlorophenyl)carbamoylamino]acetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2758518.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2758519.png)



![2-Methyl-2,4,6,9-tetraazatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene](/img/structure/B2758527.png)
![6-(Pyridin-4-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2758528.png)

